Home > Products > Screening Compounds P115642 > beta-Dihydrothevinone
beta-Dihydrothevinone - 16196-83-1

beta-Dihydrothevinone

Catalog Number: EVT-13570924
CAS Number: 16196-83-1
Molecular Formula: C23H29NO4
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Dihydrothevinone is a morphinan derivative that has garnered interest in medicinal chemistry due to its structural similarities to various opiate compounds. It is primarily derived from thebaine, which is a natural product obtained from the opium poppy. This compound is classified under the category of morphinans, which are known for their analgesic properties. The study of beta-dihydrothevinone is significant in the context of developing new analgesics and understanding opioid receptor interactions.

Source and Classification

Beta-Dihydrothevinone is synthesized from thebaine, a natural alkaloid found in opium poppy. The classification of beta-dihydrothevinone falls under the broader category of morphinans, which are characterized by a tetracyclic structure. This compound can be further categorized as a ketone due to the presence of a carbonyl group in its structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-dihydrothevinone can be achieved through several methods:

  1. Diels-Alder Reaction: This method involves the cycloaddition of diene and dienophile, where thebaine acts as a diene. The reaction conditions can be optimized to yield high purity and yield of beta-dihydrothevinone .
  2. Grewe-Type Cyclization: Another approach includes using directed cyclization techniques that involve phenolic intermediates. This method has been shown to produce beta-dihydrothevinone along with other morphinan derivatives in high yields .
  3. Hydrogenation: Thebaine can be subjected to hydrogenation conditions to convert it into beta-dihydrothevinone, typically using palladium or platinum catalysts .

These synthetic routes allow for the production of beta-dihydrothevinone with specific modifications that can lead to various derivatives with potential therapeutic applications.

Molecular Structure Analysis

Structure and Data

Beta-Dihydrothevinone possesses a complex molecular structure typical of morphinan derivatives. Its molecular formula is C_19H_23NO_2, indicating it contains 19 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structural representation highlights:

  • A tetracyclic core characteristic of morphinans.
  • A carbonyl group (C=O) which classifies it as a ketone.
  • Specific stereochemistry that affects its pharmacological properties.

The detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Dihydrothevinone participates in several chemical reactions:

  1. N-Alkylation: Reacting with alkyl halides can introduce alkyl groups onto the nitrogen atom, potentially enhancing its pharmacological profile .
  2. O-Demethylation: This reaction involves removing methyl groups from the oxygen atom, leading to derivatives that may exhibit altered biological activity.
  3. Reactivity with Grignard Reagents: Beta-dihydrothevinone reacts with Grignard reagents such as tert-butylmagnesium chloride, leading to further functionalization of the compound .

These reactions are crucial for modifying beta-dihydrothevinone for specific therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for beta-dihydrothevinone primarily involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to:

  • Analgesic Effects: By binding to mu-opioid receptors, it mimics the effects of endogenous opioids, providing pain relief.
  • Modulation of Neurotransmitter Release: The binding alters neurotransmitter release in pain pathways, contributing to its analgesic properties.

Research indicates that modifications in its structure can significantly impact its affinity and efficacy at these receptors, making it a candidate for further development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Dihydrothevinone exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 173°C to 175°C.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties are essential for understanding how beta-dihydrothevinone behaves in biological systems and during synthesis.

Applications

Scientific Uses

Beta-Dihydrothevinone has potential applications in various fields:

  1. Pharmaceutical Development: As a precursor or intermediate in synthesizing more potent analgesics or opioid medications.
  2. Research Tool: Used in studies investigating opioid receptor interactions and mechanisms of pain modulation.
  3. Natural Product Chemistry: Serves as a model compound for exploring modifications that enhance therapeutic efficacy while minimizing side effects associated with traditional opioids.

The ongoing research into beta-dihydrothevinone underscores its relevance in drug discovery and development within pharmacology and medicinal chemistry contexts .

Introduction to β-Dihydrothevinone in Opioid Research

β-Dihydrothevinone represents a pivotal chemical entity within the landscape of morphinan alkaloid derivatives, occupying a critical junction between naturally occurring opiates and synthetic opioid ligands. Its core structure—characterized by saturation of the C7-C8 double bond in thevinone—serves as both a pharmacological probe and synthetic precursor. This compound exemplifies the nuanced structure-activity relationships (SAR) governing opioid receptor interactions, particularly in the evolution of ligands with mixed agonist-antagonist profiles. Unlike classical opioids such as morphine, β-dihydrothevinone’s stereochemical configuration and reduced olefinic bond confer distinct binding properties that have illuminated fundamental principles of receptor activation and modulation [5] [7]. Its historical significance lies not in clinical deployment but as a molecular scaffold that enabled the conceptual leap from pure agonists toward functionally selective opioids.

Historical Context of Morphinan Alkaloid Derivatives

The isolation of morphine from Papaver somniferum by Sertürner in 1805 ignited systematic exploration of the morphinan scaffold [4] [7]. Early semisynthetic efforts focused on simple modifications: acetylation yielded heroin (1874), while methylation produced codeine. The critical breakthrough emerged with the realization that modifications at C6, C14, and N17, as well as saturation of ring systems, profoundly altered pharmacological profiles. Thebaine—a natural precursor with stimulatory properties—became a cornerstone for complex transformations due to its unsaturated structure and bridgehead functionalities. Hungarian chemist János Kabay’s pioneering "green method" (1925) for industrial-scale alkaloid extraction from poppy straw enabled sustainable access to thebaine and other intermediates, accelerating derivative synthesis across European laboratories [5]. Within this context, catalytic hydrogenation of thevinone (itself derived from thebaine) produced β-dihydrothevinone, representing a strategic reduction that stabilized the molecule while probing the contribution of the C7-C8 bond to receptor engagement.

Table 1: Key Structural Modifications in Morphinan Alkaloid Derivatives

Parent CompoundDerivativeStructural ModificationPharmacological Consequence
ThebaineThevinoneIntroduction of keto group at C6Enhanced κ-receptor affinity
Thevinoneβ-DihydrothevinoneSaturation of C7-C8 double bondReduced intrinsic activity; altered receptor selectivity
MorphineNalorphineN-allyl substitutionEmergence of antagonist properties

The mid-20th century witnessed intensified SAR studies correlating morphinan ring saturation with functional outcomes. β-Dihydrothevinone’s 7,8-dihydro configuration demonstrated that conformational rigidity influenced efficacy at μ-opioid receptors (MOR). X-ray crystallographic analyses later confirmed that saturation reduced ligand-induced receptor conformational changes compared to unsaturated analogs, partially explaining its attenuated agonism [9]. Concurrently, Hungarian researchers at the Alkaloida Chemical Company and University of Debrecen leveraged Kabay’s extraction methodologies to synthesize β-dihydrothevinone en route to etorphine and buprenorphine—validating its utility as a synthetic intermediate for high-potency ligands [5].

Role in the Development of Opioid Agonist-Antagonists

β-Dihydrothevinone occupies a seminal position in the conceptual evolution of mixed efficacy opioids. Its pharmacological characterization revealed a dual profile: partial agonism at κ-opioid receptors (KOR) coupled with weak MOR antagonism. This diverged markedly from thevinone’s predominantly κ-agonist effects, underscoring how C7-C8 saturation modulated signaling bias. Mechanistically, this shift aligned with emerging insights into ligand-directed signaling: thevinone promoted β-arrestin recruitment at KOR, linked to dysphoria, whereas β-dihydrothevinone favored G-protein coupling associated with analgesia [9]. This functional selectivity positioned it as a prototype for "tailored" opioids designed to dissociate therapeutic effects from adverse outcomes.

Properties

CAS Number

16196-83-1

Product Name

beta-Dihydrothevinone

IUPAC Name

1-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17+,20+,21+,22-,23+/m0/s1

InChI Key

KRWAWNXEYPCCLG-WKUBJUINSA-N

Canonical SMILES

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC

Isomeric SMILES

CC(=O)[C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.